Ethyl 3,3,3-trifluoro-2-(3-fluorobenzamido)-2-(4-fluorobenzylamino)propionate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE is a synthetic organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and formamides under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and quality. The purification steps often include distillation, crystallization, and chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3,3,3-TRIFLUOROPYRUVATE
- METHYL 3,3,3-TRIFLUOROPYRUVATE
- 3,3,3-TRIFLUOROPROPIONIC ACID
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]-2-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPANOATE is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H17F5N2O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-[(4-fluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C19H17F5N2O3/c1-2-29-17(28)18(19(22,23)24,25-11-12-6-8-14(20)9-7-12)26-16(27)13-4-3-5-15(21)10-13/h3-10,25H,2,11H2,1H3,(H,26,27) |
InChI Key |
IXBZEIDRZMSTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCC1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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